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molecular formula C17H16N4O2 B8602843 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No. B8602843
M. Wt: 308.33 g/mol
InChI Key: LUPYMBAQGKCIFK-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

A 250 mL round bottom flask was charged with 1,4-dioxane/H2O (150 mL/30 mL). The flask was cooled to 0° C. and vacuum was applied for 20 minutes. A 500 mL round bottom flask was charged with cyclopropylboronic acid (Preparation C, 15.90 g, 185.1 mmol), 3-bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (Preparation C, 25.71 g, 74.06 mmol), K2CO3 (40.94 g, 296.2 mmol), palladium acetate (0.4988 g, 2.222 mmol) and sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate (2.278 g, 4.443 mmol). The flask was evacuated and back filled with nitrogen three times. The cold degassed dioxane/H2O mixture was added to the 500 mL flask, which was evacuated and back filled with argon 5 times. The reaction mixture was heated at reflux for 5 hours under argon. The reaction mixture was cooled to ambient temperature, filtered through a pad of Celite, and the filter pad was washed with H2O (100 mL) and EtOAc (300 mL). The aqueous layer with extracted with EtOAc. The combined organic phases were dried (Na2SO4) and concentrated under reduced pressure. The resulting solid was dissolved in DCM and washed with saturated NaHCO3 aqueous solution. The organic phase was dried (Na2SO4) and concentrated under reduced pressure to give a dark colored residue, which was dissolved in DCM (30 mL) and silica gel (50 g) was added. The DCM was removed under reduced pressure. The crude product absorbed by silica gel was loaded onto a column of silica gel and the column was eluted with EtOAc/hexanes (1:1). The fractions containing product were concentrated under reduced pressure to provide the product (22.1 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
25.71 g
Type
reactant
Reaction Step Two
Name
Quantity
40.94 g
Type
reactant
Reaction Step Two
Quantity
0.4988 g
Type
catalyst
Reaction Step Two
Quantity
2.278 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCOCC1.O.[CH:8]1(B(O)O)[CH2:10][CH2:9]1.Br[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][C:22]=2[N+:24]([O-:26])=[O:25])[N:17]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=2)[N:16]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+]>[CH:8]1([C:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][C:22]=3[N+:24]([O-:26])=[O:25])[N:17]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=3)[N:16]=2)[CH2:10][CH2:9]1 |f:0.1,4.5.6,8.9.10,11.12|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
25.71 g
Type
reactant
Smiles
BrC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Name
Quantity
40.94 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.4988 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.278 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back filled with nitrogen three times
CUSTOM
Type
CUSTOM
Details
The cold degassed dioxane/H2O mixture
ADDITION
Type
ADDITION
Details
was added to the 500 mL flask, which
CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
back filled with argon 5 times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours under argon
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
the filter pad was washed with H2O (100 mL) and EtOAc (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer with extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in DCM
WASH
Type
WASH
Details
washed with saturated NaHCO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark colored residue, which
ADDITION
Type
ADDITION
Details
silica gel (50 g) was added
CUSTOM
Type
CUSTOM
Details
The DCM was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product absorbed by silica gel
WASH
Type
WASH
Details
the column was eluted with EtOAc/hexanes (1:1)
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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